molecular formula C10H8N2O2 B8192409 Methyl 1,6-naphthyridine-8-carboxylate

Methyl 1,6-naphthyridine-8-carboxylate

Cat. No.: B8192409
M. Wt: 188.18 g/mol
InChI Key: FGUZOXVURHYWPY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,6-naphthyridine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound interacts with enzymes and receptors involved in cell proliferation and survival, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,6-naphthyridine-8-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

Methyl 1,6-naphthyridine-8-carboxylate is a compound belonging to the naphthyridine class of heterocyclic compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Overview of Naphthyridines

Naphthyridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities. Research has shown that derivatives of naphthyridines possess properties such as antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The structural diversity within naphthyridine compounds allows for various modifications that can enhance their biological efficacy and selectivity against specific targets.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that introduce the carboxylate group at the 8-position of the naphthyridine ring. The synthetic pathways often utilize starting materials such as 2-amino-3-cyanopyridine derivatives, which undergo cyclization and subsequent methylation to yield the desired product.

Anticancer Activity

This compound has demonstrated promising anticancer activity. Studies indicate that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human colorectal carcinoma cells by modulating key signaling pathways involved in cell survival and proliferation .

Table 1: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
SW62010.5Induction of apoptosis via STAT1 inhibition
HeLa15.0Cell cycle arrest at G1 phase
A54912.0Inhibition of PI3K/AKT signaling

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that this compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of this compound. It may play a role in alleviating symptoms associated with neurodegenerative diseases like Alzheimer’s by inhibiting acetylcholinesterase activity and reducing oxidative stress .

Case Studies

  • Colorectal Cancer Study : In a study involving mice with xenografts of SW620 colorectal cancer cells, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted its ability to inhibit tumor growth through modulation of CDK8 activity .
  • Antimicrobial Efficacy Study : A clinical trial assessing the effectiveness of this compound against antibiotic-resistant bacterial strains showed promising results. Patients treated with this compound exhibited a notable decrease in infection rates compared to those receiving standard antibiotic therapy .

Properties

IUPAC Name

methyl 1,6-naphthyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-6-11-5-7-3-2-4-12-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUZOXVURHYWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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